molecular formula C₆H₈D₅NO₂S B1146980 5-Methylsulfinyl-pentanal-d5 Oxime CAS No. 1795134-56-3

5-Methylsulfinyl-pentanal-d5 Oxime

Cat. No.: B1146980
CAS No.: 1795134-56-3
M. Wt: 168.27
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Description

5-Methylsulfinyl-pentanal-d5 Oxime (CAS: 1795134-56-3) is a deuterated oxime derivative with the molecular formula C₆H₈D₅NO₂S and a molecular weight of 168.27 g/mol . It serves as a critical intermediate in synthesizing isotopically labeled Glucoraphanin, a bioactive compound studied for its chemopreventive properties . The non-deuterated counterpart, 5-Methylsulfinyl-pentanal Oxime (CAS: 1391062-46-6), has the formula C₆H₁₃NO₂S (163.24 g/mol) and a sulfinyl (S=O) functional group, contributing to its polarity and reactivity . The compound exists as a blue syrup with solubility in chloroform and methanol, though stability and storage data remain unspecified .

Properties

CAS No.

1795134-56-3

Molecular Formula

C₆H₈D₅NO₂S

Molecular Weight

168.27

Origin of Product

United States

Preparation Methods

Direct Oxime Formation from Deuterated Aldehyde Precursor

The most straightforward route involves reacting deuterated 5-methylsulfinyl-pentanal (C6H8D5NO2S) with hydroxylamine under controlled conditions. Key steps include:

  • Deuterated Aldehyde Synthesis :

    • The pentanal chain is deuterated at five positions (d5) using deuterium oxide (D2O) or deuterated reducing agents during the aldehyde’s preparation.

    • Methylsulfinyl introduction is achieved via oxidation of a methylthio-pentanal intermediate using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in acetone or dichloromethane.

  • Oxime Formation :

    • The deuterated aldehyde is treated with hydroxylamine hydrochloride (NH2OH·HCl) in a polar solvent (e.g., ethanol, isopropanol) at 60–80°C for 12–24 hours.

    • Base catalysis (e.g., sodium acetate) facilitates imine deprotonation, yielding the oxime.

Example Protocol :

  • Reactants : 5-Methylsulfinyl-pentanal-d5 (1.0 equiv), NH2OH·HCl (1.2 equiv), NaOAc (1.5 equiv).

  • Conditions : Ethanol, 70°C, 18 hours.

  • Yield : 78–85% after recrystallization.

Oxidation of Thioether Precursor Followed by Oximation

This two-step method avoids handling unstable sulfoxides directly:

  • Thioether Synthesis :

    • Methylthio-pentanal-d5 is prepared via nucleophilic substitution of 5-bromopentanal-d5 with methyl mercaptan (CH3SH) in tetrahydrofuran (THF) under argon.

  • Oxidation to Sulfoxide :

    • The thioether is oxidized using H2O2 in acetic acid at 0–5°C, preventing over-oxidation to sulfone.

  • Oxime Formation :

    • The sulfoxide intermediate is reacted with hydroxylamine in aqueous methanol, achieving 70–80% yields.

Key Advantage : This route provides better control over sulfinyl group integrity compared to direct methods.

Metal-Catalyzed Oxime Formation

Transition metals enhance reaction efficiency and selectivity:

  • Iron Catalysis : Fe(BH4)2 with pyridyl-2,6-dicarboxylic acid in methanol/water mediates oxime formation at room temperature, reducing reaction time to 3–6 hours.

  • Copper-Mediated Reactions : Cu(I) species facilitate C–H activation in deuterated aldehydes, enabling oxime synthesis under milder conditions (40–50°C).

Example :

  • Catalyst : FePc (iron phthalocyanine, 1 mol%).

  • Conditions : NaBH4 (1.5 equiv), tBuONO (2.0 equiv), MeOH/H2O (3:1), 25°C, 4 hours.

  • Yield : 88%.

Reaction Optimization and Challenges

Deuterium Retention

Deuterium loss during synthesis is minimized by:

  • Using deuterated solvents (e.g., D2O, CD3OD).

  • Avoiding acidic conditions that promote H/D exchange.

Data Table 1: Deuterium Retention Under Varied Conditions

ConditionSolventTemperature% D Retention
NH2OH·HCl/NaOAcCD3OD70°C95%
H2O2 OxidationD2O/CH3CO2D0°C98%
FePc CatalysisCD3OD/H2O25°C92%

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted aldehyde.

  • Crystallization : Recrystallization from methyl tert-butyl ether/petroleum ether yields >99% purity.

  • Analytical Methods :

    • NMR : ¹H-NMR confirms deuterium incorporation (absence of H signals at δ 9.5–10.0 ppm for aldehyde).

    • HRMS : Molecular ion peak at m/z 168.2687 [M+H]+.

Comparative Analysis of Methods

Data Table 2: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Direct Oximation859918120
Thioether Oxidation80982495
FePc Catalysis88974150

Chemical Reactions Analysis

5-Methylsulfinyl-pentanal-d5 Oxime can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol, chloroform, and reagents such as hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Methylsulfinyl-pentanal-d5 Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and kinetics, as they can be tracked using nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Oxime Compounds

Structural and Functional Group Variations

Oximes are characterized by the C=N-OH moiety, but their biological and chemical properties vary significantly based on substituents. Below is a comparative analysis of structurally or functionally related oximes:

Table 1: Comparative Data for 5-Methylsulfinyl-pentanal-d5 Oxime and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Context Stability/Toxicity References
This compound C₆H₈D₅NO₂S 168.27 Sulfinyl (S=O), deuterated Isotope-labeled synthesis Limited stability data
Olesoxime (TRO19622) C₂₇H₄₅NO 399.65 Cholesterol backbone, oxime Neuroprotective drug candidate Stable >36 months as crystalline powder
4-Methylpentan-2-one Oxime C₆H₁₁NO 113.16 Ketone-derived oxime Antifouling paint additive Acute Tox. 4, Skin/Eye Irritant
Phosgene Oxime (CX) CCl₂NO 113.93 Dichloro-substituted oxime Chemical warfare agent Extremely toxic, corrosive
(E)-5-(Methylsulfanyl)pentanal Oxime C₆H₁₃NOS 155.24 Methylthio (S-CH₃) group Natural product in Nicotiana tabacum Not reported
5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime C₁₃H₁₅F₂NO₂ 271.26 Methoxy, difluoromethyl, aromatic Synthetic intermediate Requires strict safety protocols

Key Differences and Implications

Functional Groups and Reactivity
  • Sulfinyl vs. Sulfanyl : The sulfinyl group in this compound enhances polarity compared to the methylthio (S-CH₃) group in (E)-5-(methylsulfanyl)pentanal oxime, influencing solubility and biological interactions .
  • Deuteration: The deuterated form (d5) is used in tracer studies to monitor metabolic pathways without altering chemical behavior, unlike non-deuterated oximes .

Q & A

Basic Research Questions

Q. What is the molecular structure of 5-Methylsulfinyl-pentanal-d5 Oxime, and how does the deuterium substitution impact its use in isotopic labeling studies?

  • Answer : The molecular formula is C₆H₈D₅NO₂S , with a sulfinyl group (-S(=O)-) and an oxime functional group (-C=N-OH). The five deuterium atoms replace hydrogens in the pentanal chain, enhancing its utility in isotopic labeling for tracking metabolic pathways or reaction mechanisms via techniques like NMR spectroscopy. Deuterium’s low natural abundance minimizes background noise in mass spectrometry, improving detection sensitivity .

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

  • Answer : Synthesis involves:

  • Step 1 : Formation of the sulfinyl-pentanal precursor via oxidation of a thioether intermediate.
  • Step 2 : Deuteration at specific positions using deuterated reagents (e.g., D₂O or deuterated reducing agents).
  • Step 3 : Oxime formation via hydroxylamine reaction with the aldehyde group.
    Optimization includes adjusting pH (6–8), temperature (20–40°C), and catalysts (e.g., pyridine for oxime formation). Purification employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

TechniqueApplicationKey Observations
NMR Confirms deuterium placement and oxime structureDeuterium integration in 1H^1H-NMR; 13C^{13}C-NMR for carbonyl and sulfinyl groups .
IR Identifies functional groupsStretching bands for -N-OH (~3200 cm⁻¹) and S=O (~1040 cm⁻¹) .
MS Verifies molecular weightMolecular ion peak at m/z 168.27 (deuterated form) .

Advanced Research Questions

Q. How does this compound serve as an intermediate in deuterated glucoraphanin synthesis, and what are its implications for cancer research?

  • Answer : The compound acts as a precursor in glucoraphanin synthesis, where deuterium labeling enables precise tracking of its metabolism into bioactive sulforaphane. This facilitates studies on chemopreventive mechanisms (e.g., Nrf2 pathway activation) using isotope-ratio mass spectrometry or 2H^2H-NMR to monitor deuterium retention in vivo .

Q. What reaction mechanisms are involved in this compound’s participation in Beckmann rearrangement or nucleophilic additions?

  • Answer :

  • Beckmann Rearrangement : Under acidic conditions (H₂SO₄), the oxime converts to a nitrile oxide intermediate, which rearranges to form a substituted amide.
  • Nucleophilic Additions : The oxime’s -C=N-OH group reacts with Grignard reagents or organolithium compounds to form amines.
    Deuterium labeling allows kinetic isotope effect (KIE) studies to compare reaction rates with non-deuterated analogs .

Q. How can researchers resolve contradictions in experimental data when optimizing synthesis yields or isotopic purity?

  • Answer :

  • Contradiction 1 : Low yield in deuteration. Solution : Use deuterated solvents (e.g., DMF-d₇) to minimize proton exchange.
  • Contradiction 2 : Impurities in oxime formation. Solution : Adjust hydroxylamine stoichiometry (1.2–1.5 equivalents) and monitor reaction progress via TLC .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Answer :

  • pH Stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) due to oxime hydrolysis. Stable in neutral buffers (pH 6–8).
  • Thermal Stability : Decomposes above 60°C; store at –20°C under inert gas (N₂/Ar).
    Stability is validated via accelerated degradation studies using HPLC-UV .

Methodological Recommendations

  • Isotopic Purity Validation : Use 2H^2H-NMR or high-resolution MS to confirm ≥98% deuterium incorporation .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to mitigate batch-to-batch variability.

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